5-Chloronicotinaldehyde
Overview
Description
5-Chloronicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO. It is a derivative of nicotinaldehyde and features a chlorine atom substituted at the 5-position of the pyridine ring.
Mechanism of Action
Target of Action
Derivatives of 5-chloronicotinaldehyde have been synthesized and evaluated for their inhibitory effects against mycobacterium, suggesting that the compound may interact with biological targets involved in microbial metabolism.
Mode of Action
Its derivatives have been shown to exhibit anti-microbial activity, indicating that the compound may interact with its targets to disrupt essential biological processes in microbes
Biochemical Pathways
Given its potential anti-microbial activity, it is plausible that the compound may interfere with pathways essential for microbial growth and survival
Result of Action
Its derivatives have demonstrated anti-microbial activity, suggesting that the compound may exert effects at the molecular and cellular levels that inhibit microbial growth
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloronicotinaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 5-chloronicotinic acid is treated with a mixture of phosphorus oxychloride and dimethylformamide to yield this compound . Another method involves the chlorination of nicotinaldehyde using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, nicotinaldehyde, is subjected to chlorination using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloronicotinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 5-chloronicotinalcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-Chloronicotinic acid.
Reduction: 5-Chloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloronicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active agents, including potential drugs for treating various diseases.
Biochemistry: It is used in the study of enzyme interactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloronicotinaldehyde
- 6-Chloronicotinaldehyde
- 5-Bromo-2-chloronicotinaldehyde
Uniqueness
5-Chloronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-chloronicotinaldehyde and 6-chloronicotinaldehyde, the 5-position substitution affects its reactivity and interaction with biological targets differently .
Biological Activity
5-Chloronicotinaldehyde, a derivative of nicotinaldehyde, has garnered attention in recent years for its diverse biological activities. This compound features a pyridine ring with a chlorine atom at the fifth position and an aldehyde functional group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a pharmacological agent, and implications in drug design.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 143.56 g/mol
- CAS Number : 113118-82-4
The presence of the chlorine atom influences the electronic properties of the molecule, enhancing its reactivity in various chemical reactions, particularly those involving nucleophiles due to the electrophilic nature of the aldehyde group.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, it was found to be particularly effective against Gram-positive bacteria and certain fungal strains. The following table summarizes its antimicrobial activity:
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive Bacteria | 32 µg/mL |
Gram-negative Bacteria | >64 µg/mL |
Fungi | 16 µg/mL |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Sirtuin Activation
Recent studies have explored the role of this compound as a potential activator of sirtuins, particularly Sirt6. Sirtuins are a family of proteins involved in various cellular processes including metabolism and aging.
- Mechanism : The compound may enhance Sirt6 activity through deacetylation processes, which are crucial for gene expression regulation and DNA repair.
- Research Findings : In vitro studies have shown that this compound increases Sirt6 deacetylation activity by approximately 2-fold at concentrations around 30 µM, indicating its potential as a therapeutic agent in age-related diseases and metabolic disorders .
Anti-inflammatory Properties
In addition to its antimicrobial and sirtuin-activating properties, this compound has been investigated for its anti-inflammatory effects.
- Study Overview : A study demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in macrophage cultures.
- Results : The compound significantly decreased TNF-alpha and IL-6 levels at concentrations above 10 µM, suggesting a potential role in managing inflammatory diseases .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial tested the efficacy of formulations containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to standard treatments.
- Sirtuin Activation in Cancer Research :
Properties
IUPAC Name |
5-chloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCELHNLIYYAOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560374 | |
Record name | 5-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-82-4 | |
Record name | 5-Chloro-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113118-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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